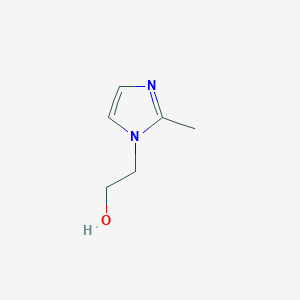

2-(2-Methyl-1H-imidazol-1-yl)ethanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-methylimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6-7-2-3-8(6)4-5-9/h2-3,9H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWKKSUCSNDHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061821 | |

| Record name | 1H-Imidazole-1-ethanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-15-2 | |

| Record name | 2-Methyl-1H-imidazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methimidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-ethanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-1-ethanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Methyl-1H-imidazol-1-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-(2-Hydroxyethyl)-2-methylimidazole

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Hydroxyethyl)-2-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for researchers, scientists, and professionals involved in drug development and related fields. This document includes quantitative data, detailed experimental protocols for property determination, and logical workflow diagrams.

Core Physicochemical Data

1-(2-Hydroxyethyl)-2-methylimidazole, with the CAS number 1615-15-2, is a heterocyclic organic compound.[1][2][3][4][5] It presents as a white to off-white solid.[6] The following table summarizes its key physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C6H10N2O | [1][2][3][5][6] |

| Molecular Weight | 126.16 g/mol | [1][2][3][5][6] |

| Melting Point | 63-65 °C | [1][2][3] |

| 68-72 °C | [6] | |

| Boiling Point | 298.5 °C at 760 mmHg | [1] |

| 274-276 °C | [6] | |

| 130-133 °C at 0.15-0.25 Torr | [2] | |

| Density | 1.12 g/cm³ | [1][2] |

| ~1.13 g/cm³ | [6] | |

| Solubility | Soluble in water | [6] |

| Freely soluble (143 g/L at 25 °C) | [3] | |

| Soluble in common organic solvents like ethanol and acetone | [6] | |

| pKa (Predicted) | 14.66 ± 0.10 | [2] |

| Flash Point | 134.3 °C | [1][2] |

| ~120 °C | [6] | |

| Appearance | White to off-white solid | [6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp and occurs over a narrow temperature range.[7][8]

Methodology: Capillary Method

This method involves introducing a small, finely powdered sample into a capillary tube and heating it in a controlled manner.[7][9][10]

-

Sample Preparation: A small amount of the dry 1-(2-Hydroxyethyl)-2-methylimidazole is placed in a capillary tube, which is sealed at one end. The tube is tapped to compact the sample to a height of about 1-2 mm.[7][9][10]

-

Apparatus: A melting point apparatus (such as a Mel-Temp or DigiMelt) or a Thiele tube filled with a high-boiling point oil (like mineral oil or silicone oil) is used.

-

Procedure:

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7]

-

The assembly is placed in the heating bath of the melting point apparatus.

-

The sample is heated rapidly at first to determine an approximate melting range.[9]

-

The apparatus is allowed to cool, and a second, more careful determination is made with a fresh sample, heating at a slower rate of about 1-2 °C per minute as the approximate melting point is approached.[9]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[10]

-

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[11][12]

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small quantities of liquid.[13]

-

Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, and a Thiele tube filled with heating oil are required.[12][13]

-

Procedure:

-

A few milliliters of the liquid sample are placed in the small test tube.[11]

-

The capillary tube is placed in the test tube with its open end down.[12]

-

The test tube is attached to the thermometer and immersed in the Thiele tube.[12][13]

-

The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[12][13]

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.[13]

-

The heat source is then removed, and the apparatus is allowed to cool.[13]

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12][13]

-

Determination of Density

Density is the mass of a substance per unit volume.[14] For liquids, it is commonly measured using a pycnometer or by simply measuring the mass of a known volume.

Methodology: Volumetric Method

This is a straightforward method for determining the density of a liquid.[15][16][17]

-

Apparatus: A graduated cylinder and an analytical balance are needed.[14][15][17]

-

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured.[14][15]

-

A specific volume of the liquid (e.g., 20 mL) is added to the graduated cylinder, and the volume is recorded precisely.[14][15][16]

-

The graduated cylinder containing the liquid is weighed again.[14][15]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.[16]

-

The density is calculated by dividing the mass of the liquid by its volume.

-

The temperature of the liquid should also be recorded, as density is temperature-dependent.[14][15]

-

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

This is a common method for determining the equilibrium solubility of a compound.[18]

-

Procedure:

-

An excess amount of the solid 1-(2-Hydroxyethyl)-2-methylimidazole is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached. This may take several hours.

-

Once equilibrium is achieved, the mixture is allowed to stand to let the undissolved solid settle.

-

A sample of the supernatant (the saturated solution) is carefully withdrawn, often using a filtered syringe to avoid transferring any solid particles.

-

The concentration of the solute in the filtered sample is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.[19]

-

Determination of pKa

The pKa is a measure of the acidity of a compound. For a weak base like an imidazole derivative, it refers to the pKa of its conjugate acid.

Methodology: Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[20][21]

-

Apparatus: A pH meter with an electrode, a burette, and a magnetic stirrer are required.[20]

-

Procedure:

-

A known concentration of 1-(2-Hydroxyethyl)-2-methylimidazole is dissolved in water.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.[20]

-

A standard solution of a strong acid (e.g., 0.1 M HCl) is added in small, known increments from the burette.[20]

-

After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[20]

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[21]

-

Visualizations

Logical Workflow for Synthesis

The synthesis of 1-(2-Hydroxyethyl)-2-methylimidazole can be represented by the following workflow, which outlines the key steps from reactants to the final purified product.

Caption: Synthesis workflow for 1-(2-Hydroxyethyl)-2-methylimidazole.

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for determining the physicochemical properties of a given chemical compound.

Caption: Workflow for determining physicochemical properties.

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. CAS # 1615-15-2, 2-Methyl-1H-imidazole-1-ethanol, 1-(beta-Hydroxyethyl)-2-methylimidazole, 2-(2-Methyl-1H-imidazol-1-yl)ethanol, 2-Methyl-1-(2-hydroxyethyl)imidazole - chemBlink [chemblink.com]

- 4. 1-(2-HYDROXYETHYL)-2-METHYLIMIDAZOLE | 1615-15-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 1-(2-Hydroxyethyl)-2-Methylimidazole | Properties, Uses, Safety & Supplier in China [chemheterocycles.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 16. wjec.co.uk [wjec.co.uk]

- 17. scribd.com [scribd.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. solubility experimental methods.pptx [slideshare.net]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methyl-1H-imidazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Methyl-1H-imidazol-1-yl)ethanol, a key intermediate in the development of various pharmaceuticals and functional materials.[1][2] This document details established synthetic methodologies, provides a summary of its physicochemical and spectroscopic properties, and includes detailed experimental protocols.

Introduction

This compound, also known as 1-(2-Hydroxyethyl)-2-methylimidazole, is a versatile heterocyclic compound.[1] Its structure, featuring a substituted imidazole ring and a primary alcohol, makes it a valuable building block in medicinal chemistry and materials science. The imidazole moiety is a well-known pharmacophore present in numerous bioactive molecules, while the hydroxyl group offers a convenient handle for further chemical modifications.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂O | [1] |

| Molecular Weight | 126.16 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 49 - 51 °C | [1] |

| Density | 1.12 g/cm³ | [1] |

| CAS Number | 1615-15-2 | [1] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the N-alkylation of 2-methylimidazole. Two principal routes have been established: the reaction with a 2-haloethanol (such as 2-chloroethanol or 2-bromoethanol) and the ring-opening of ethylene oxide.

Synthesis Workflow

Caption: Synthetic routes to this compound.

Experimental Protocols

Route A: Reaction of 2-Methylimidazole with 2-Chloroethanol

This method involves the nucleophilic substitution of the halide from 2-chloroethanol by the nitrogen of the 2-methylimidazole ring. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Materials:

-

2-Methylimidazole

-

2-Chloroethanol

-

Sodium hydroxide (or other suitable base)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylimidazole (1.0 eq) and a base such as sodium hydroxide (1.1 eq) in a suitable solvent like acetonitrile.

-

To this stirring solution, add 2-chloroethanol (1.05 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield pure this compound.

Route B: Reaction of 2-Methylimidazole with Ethylene Oxide

This route involves the nucleophilic ring-opening of the ethylene oxide epoxide by 2-methylimidazole.[2] This reaction can be performed with or without a catalyst and is an atom-economical approach.

Materials:

-

2-Methylimidazole

-

Ethylene oxide (can be generated in situ or bubbled as a gas)

-

Solvent (e.g., water, or an alcohol)

Procedure:

-

Dissolve 2-methylimidazole (1.0 eq) in a suitable solvent in a pressure-rated reaction vessel.

-

Introduce a controlled amount of ethylene oxide (1.0 - 1.2 eq) into the solution. This can be done by bubbling ethylene oxide gas through the solution or by adding a solution of ethylene oxide in a compatible solvent.

-

Seal the vessel and heat the reaction mixture. The reaction temperature can range from 50 to 100 °C, depending on the solvent and whether a catalyst is used.

-

Monitor the reaction progress by GC-MS or TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data.

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl group, the two methylene groups of the ethanol substituent, and the two protons on the imidazole ring. The chemical shifts and coupling patterns will be indicative of the structure. |

| ¹³C NMR | Resonances for the methyl carbon, the two methylene carbons, and the three carbons of the imidazole ring. The chemical shifts will be influenced by the nitrogen atoms and the hydroxyl group. Tautomerization of the imidazole ring may lead to broadening of the signals for the ring carbons in solution-state NMR.[3][4] |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol functional group. Characteristic C-H, C=N, and C-N stretching and bending vibrations for the imidazole ring and the alkyl chain will also be present.[5] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (126.16 g/mol ). Fragmentation patterns can provide further structural information. |

Logical Workflow for Characterization

Caption: Workflow for the characterization of the synthesized product.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the efficient production and verification of this important chemical intermediate. The provided methodologies can be adapted and optimized for specific laboratory conditions and research objectives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1615-15-2 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

2-(2-Methyl-1H-imidazol-1-yl)ethanol CAS number 1615-15-2 properties

An In-depth Technical Guide to 2-(2-Methyl-1H-imidazol-1-yl)ethanol (CAS Number: 1615-15-2)

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound. This versatile compound serves as a crucial intermediate in the development of pharmaceuticals and specialty polymers.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Physicochemical Properties

This compound, also known as 1-(2-Hydroxyethyl)-2-methylimidazole, is a white solid at room temperature.[1] It is recognized for its utility as a stabilizing agent and catalyst in various chemical reactions, including polymerization and cross-linking.[1] Its solubility in both water and organic solvents enhances its applicability in a wide range of formulations.[1]

| Property | Value | Source |

| CAS Number | 1615-15-2 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₀N₂O | [1][3][4][5] |

| Molecular Weight | 126.16 g/mol | [1][3][4][5] |

| Appearance | White solid | [1] |

| Melting Point | 49 - 51 °C | [1] |

| 63-65 °C (in ethyl acetate) | [2] | |

| Density | 1.12 g/cm³ | [1][2] |

| Solubility | Freely soluble (143 g/L at 25 °C, calculated) | [2] |

| Purity | ≥ 95% | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

A primary method for synthesizing this compound is through the N-alkylation of 2-methylimidazole with an appropriate electrophile, such as ethylene oxide.[8] This reaction involves the nucleophilic attack of the N-1 nitrogen of 2-methylimidazole on a carbon atom of the ethylene oxide ring, leading to the opening of the epoxide ring and the formation of the desired product.[8]

Materials:

-

2-Methylimidazole

-

Ethylene oxide

-

A suitable solvent (e.g., a polar aprotic solvent)

Procedure:

-

Dissolve 2-methylimidazole in the chosen solvent in a reaction vessel equipped with a stirrer and a cooling system.

-

Carefully introduce ethylene oxide to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Allow the reaction to proceed until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by recrystallization or column chromatography, to yield pure this compound.

General Analytical Workflow for Related Imidazole Derivatives

For the analysis of imidazole derivatives like 2-(2-methyl-1H-imidazol-1-yl)ethanamine, a robust method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed.[9] This approach can be adapted for the analysis of this compound.

Sample Preparation (from a biological matrix):

-

Precipitate proteins in the sample by adding a suitable organic solvent (e.g., acetonitrile).

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

LC-MS/MS Analysis:

-

Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source is recommended.[9]

-

Chromatographic Separation: Utilize a suitable HPLC column to separate the analyte from other components in the sample.

-

Mass Spectrometric Detection: The protonated molecule [M+H]⁺ would be the precursor ion for detection in positive ion mode. Product ions would result from the fragmentation of the ethyl side chain and the imidazole ring.[9]

Applications and Biological Relevance

This compound is a valuable building block in the synthesis of a variety of biologically active molecules.[1] It serves as a key intermediate in the development of pharmaceuticals and can be found in cosmetic formulations as a stabilizer and emulsifier.[1] Furthermore, it is used in the formulation of corrosion inhibitors and specialty polymers.[1]

Role in Pharmaceutical Development

This compound is a precursor in the synthesis of more complex drug molecules.[8] For example, derivatives of the closely related compound, 2-(2-methyl-1H-imidazol-1-yl)ethanamine, are being investigated as histamine H3 receptor antagonists.[10]

The nitro-substituted analogue of this compound, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol (metronidazole), is a well-known antibiotic.[8] The bioactivity of such nitroimidazole derivatives is attributed to the reduction of the nitro group within anaerobic or microaerophilic microorganisms.[8] This reduction forms reactive intermediates that can damage microbial DNA and other essential macromolecules, ultimately leading to cell death.[8]

Caption: Synthetic pathway for this compound.

Caption: Role as a key intermediate in pharmaceutical synthesis.

Caption: Bioactivation of related nitroimidazole compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS # 1615-15-2, 2-Methyl-1H-imidazole-1-ethanol, 1-(beta-Hydroxyethyl)-2-methylimidazole, this compound, 2-Methyl-1-(2-hydroxyethyl)imidazole - chemBlink [chemblink.com]

- 3. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound DiscoveryCPR 1615-15-2 [sigmaaldrich.com]

- 6. Theoretical and experimental studies on 2-(2-methyl-5-nitro-1-imidazolyl)ethanol | European Journal of Chemistry [eurjchem.com]

- 7. scite.ai [scite.ai]

- 8. This compound | 1615-15-2 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Technical Guide: Solubility Profile of 1-(2-Hydroxyethyl)-2-methylimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(2-Hydroxyethyl)-2-methylimidazole in various organic solvents. Due to the limited availability of quantitative data for this specific compound, this guide leverages solubility data for the structurally analogous compound, 2-methyl-1H-imidazole, to provide a detailed framework for understanding its solubility characteristics. The experimental protocols outlined herein are based on established methodologies for determining the solubility of related imidazole compounds and can be adapted for 1-(2-Hydroxyethyl)-2-methylimidazole.

Introduction

1-(2-Hydroxyethyl)-2-methylimidazole is a heterocyclic organic compound with applications in various fields, including as a precursor in the synthesis of pharmaceuticals and as a component in polymer chemistry. Its solubility in different organic solvents is a critical parameter for its application in synthesis, purification, and formulation development. This guide aims to provide a foundational understanding of its solubility profile and the experimental means to determine it.

Quantitative Solubility Data (for the analogous compound 2-methyl-1H-imidazole)

The following tables summarize the mole fraction solubility (x₁) of 2-methyl-1H-imidazole in various organic solvents at different temperatures.

Table 1: Solubility of 2-methyl-1H-imidazole in Alcohols[1][2]

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Ethanol | 273.15 | 0.085 |

| 283.15 | 0.120 | |

| 293.15 | 0.165 | |

| 303.15 | 0.225 | |

| 313.15 | 0.305 | |

| Propan-1-ol | 273.15 | 0.060 |

| 283.15 | 0.085 | |

| 293.15 | 0.120 | |

| 303.15 | 0.165 | |

| 313.15 | 0.225 | |

| Butan-1-ol | 273.15 | 0.045 |

| 283.15 | 0.065 | |

| 293.15 | 0.090 | |

| 303.15 | 0.125 | |

| 313.15 | 0.170 | |

| Hexan-1-ol | 273.15 | 0.025 |

| 283.15 | 0.035 | |

| 293.15 | 0.050 | |

| 303.15 | 0.070 | |

| 313.15 | 0.100 |

Table 2: Solubility of 2-methyl-1H-imidazole in Ethers[3]

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Dipropyl ether | 293.15 | 0.0042 |

| 303.15 | 0.0065 | |

| 313.15 | 0.0098 | |

| Dibutyl ether | 293.15 | 0.0031 |

| 303.15 | 0.0048 | |

| 313.15 | 0.0072 | |

| Methyl tert-butyl ether | 293.15 | 0.0085 |

| 303.15 | 0.0130 | |

| 313.15 | 0.0195 |

Table 3: Solubility of 2-methyl-1H-imidazole in Aromatic Hydrocarbons[4][5]

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Toluene | 293.15 | 0.0028 |

| 303.15 | 0.0045 | |

| 313.15 | 0.0070 | |

| 323.15 | 0.0110 | |

| 333.15 | 0.0170 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound in an organic solvent using a dynamic (synthetic) method, as described in the literature for imidazole derivatives[1][2][3][4].

Principle

The synthetic method for solubility determination involves preparing a series of mixtures of the solute and solvent with known compositions. Each mixture is then heated until the solid phase completely dissolves. The temperature at which the last crystal disappears is recorded as the equilibrium temperature for that specific composition.

Materials and Apparatus

-

Solute: 1-(2-Hydroxyethyl)-2-methylimidazole (or the compound of interest)

-

Solvents: High-purity organic solvents (e.g., ethanol, acetone, toluene)

-

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Precision thermostat bath for temperature control

-

Calibrated digital thermometer with an accuracy of ±0.1 K

-

Analytical balance with a precision of ±0.0001 g

-

Light source and a detector (or visual observation) to monitor the disappearance of the solid phase

-

Procedure

-

Sample Preparation: Accurately weigh a specific amount of 1-(2-Hydroxyethyl)-2-methylimidazole and the chosen organic solvent directly into the jacketed glass vessel.

-

Heating and Observation:

-

Place the vessel in the thermostat bath and begin stirring the mixture.

-

Slowly increase the temperature of the bath (e.g., at a rate of 0.5 K/min) while continuously observing the mixture.

-

Record the temperature at which the last solid crystal of the solute disappears. This is the solid-liquid equilibrium temperature for the prepared composition.

-

-

Data Collection: Repeat steps 1 and 2 for a range of different solute-solvent compositions to generate a solubility curve (solubility vs. temperature).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound using the dynamic method.

Caption: Dynamic method for solubility determination.

Conclusion

This technical guide provides a foundational resource for understanding and determining the solubility of 1-(2-Hydroxyethyl)-2-methylimidazole in organic solvents. By utilizing the provided data for a structurally similar compound and adhering to the detailed experimental protocol, researchers can effectively characterize the solubility profile of this important chemical, facilitating its use in various scientific and industrial applications. The presented workflow diagram offers a clear visual representation of the experimental process, aiding in the planning and execution of solubility studies.

References

An In-Depth Technical Guide to the Synthesis of 2-(2-Methyl-1H-imidazol-1-yl)ethanol from 2-Methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Methyl-1H-imidazol-1-yl)ethanol, a key intermediate in pharmaceutical development, starting from 2-methylimidazole.[1][2] This document details the primary synthetic methodologies, presents quantitative data for reaction conditions, and provides detailed experimental protocols. Furthermore, it explores the relevance of the imidazole scaffold in biological signaling pathways, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules with diverse biological activities, including antifungal, anticancer, and antiprotozoal agents.[3] 2-Methylimidazole is a readily available starting material that serves as a precursor for a variety of functionalized imidazole derivatives.

This guide focuses on the N-alkylation of 2-methylimidazole to introduce a 2-hydroxyethyl group, yielding this compound. This transformation is a crucial step in the synthesis of more complex molecules, including the widely used antibacterial and antiprotozoal drug, metronidazole, which is synthesized from the nitrated analogue, 2-methyl-5-nitroimidazole.[5][6][7]

Synthetic Methodologies

The synthesis of this compound from 2-methylimidazole is primarily achieved through N-alkylation, specifically N-hydroxyethylation. Two main approaches are commonly employed, differing in the electrophilic reagent used to introduce the 2-hydroxyethyl moiety.

Reaction with Ethylene Oxide

A direct method for the synthesis involves the nucleophilic attack of 2-methylimidazole on the electrophilic carbons of ethylene oxide.[1] The reaction proceeds via an epoxide ring-opening mechanism, where the lone pair of electrons on one of the nitrogen atoms of the imidazole ring attacks a carbon atom of the ethylene oxide ring, leading to the formation of a new nitrogen-carbon bond and the subsequent generation of the hydroxyl group upon workup. This method is also utilized in the industrial synthesis of metronidazole from 2-methyl-5-nitroimidazole.[6]

Reaction with 2-Haloethanols or Ethylene Carbonate

An alternative and often safer approach involves the reaction of 2-methylimidazole with a 2-haloethanol, such as 2-chloroethanol, or with ethylene carbonate. The reaction with 2-chloroethanol is a classic Williamson ether-like synthesis where the imidazole acts as a nucleophile, displacing the halide. The reaction with ethylene carbonate is considered a greener alternative to using the highly reactive and gaseous ethylene oxide.

Quantitative Data Summary

The following table summarizes the key reaction parameters for the synthesis of this compound and its derivatives, based on available literature for similar N-alkylation reactions of imidazoles.

| Parameter | Method 1: Reaction with 2-Chloroethylamine HCl (adapted) | Method 2: Synthesis of Metronidazole (via Ethylene Oxide) |

| Starting Material | 2-Methylimidazole | 2-Methyl-4/5-nitroimidazole |

| Alkylating Agent | 2-Chloroethylamine hydrochloride | Ethylene oxide |

| Base | Sodium hydroxide (NaOH) | Not explicitly stated, but reaction is in an acidic medium which is later neutralized. |

| Catalyst | Tetrabutylammonium bromide (Phase-transfer catalyst) | Phosphoric acid and Acetic anhydride |

| Solvent | Acetonitrile | Water |

| Temperature | Reflux (~82°C) | 25-30°C |

| Reaction Time | 12 - 24 hours (monitored by TLC) | 2 hours |

| Representative Yield | 40-60% (estimated based on similar reactions)[8] | ~90% (for metronidazole)[6] |

| Purity | >95% (after column chromatography)[8] | Not specified |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, adapted from established procedures for similar compounds.

Protocol 1: Synthesis via N-Alkylation with 2-Chloroethanol (Adapted)

This protocol is adapted from the synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.[8]

Materials:

-

2-Methylimidazole

-

2-Chloroethanol

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Acetonitrile

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel

-

Eluent system (e.g., Dichloromethane:Methanol with a small percentage of aqueous ammonia)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-methylimidazole (1.0 eq), 2-chloroethanol (1.1 eq), sodium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in acetonitrile.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Extraction: Dissolve the crude product in dichloromethane (DCM) and wash with a brine solution. Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer in vacuo. Purify the resulting residue by silica gel column chromatography. A suitable eluent system is a gradient of Dichloromethane:Methanol with a small percentage of aqueous ammonia (e.g., 90:9:1 DCM:MeOH:NH₃).[8]

-

Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound. Characterize the product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Signaling Pathways and Biological Relevance

The imidazole scaffold is a common feature in molecules that interact with various biological targets, including enzymes and receptors. Derivatives of this compound, particularly its nitrated form (metronidazole), are known to have significant antimicrobial activity. The mechanism of action for nitroimidazoles involves the reduction of the nitro group within anaerobic organisms, leading to the formation of cytotoxic radical anions that damage DNA and other macromolecules.

Furthermore, substituted imidazoles have been extensively investigated as inhibitors of various kinases, which are key players in cellular signaling pathways that are often dysregulated in diseases like cancer.

Kinase Inhibition Signaling Pathway

The following diagram illustrates a generalized signaling pathway involving kinase inhibition, a common mechanism of action for many imidazole-based therapeutic agents.

Caption: Generalized kinase inhibition pathway by an imidazole derivative.

Experimental Workflow

The overall process for the synthesis and purification of this compound is depicted in the following workflow diagram.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-methylimidazole is a straightforward yet crucial transformation in the preparation of various pharmaceutically important compounds. The N-alkylation reaction can be effectively carried out using either ethylene oxide or safer alternatives like 2-chloroethanol or ethylene carbonate. The provided protocols, data, and diagrams offer a comprehensive guide for researchers and professionals in the field of drug development, facilitating the efficient synthesis and further exploration of this versatile imidazole derivative. The established importance of the imidazole scaffold in modulating key signaling pathways, such as kinase cascades, underscores the potential of this compound and its derivatives as valuable starting points for the discovery of new therapeutic agents.

References

- 1. This compound | 1615-15-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rjptonline.org [rjptonline.org]

- 4. This compound | 1615-15-2 | Benchchem [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. WO2015198107A1 - Synthesis of metronidazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reaction Mechanism for the Formation of 1-(2-Hydroxyethyl)-2-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1-(2-Hydroxyethyl)-2-methylimidazole, a significant heterocyclic compound. The document details the primary synthetic routes, delves into the underlying reaction mechanisms, presents detailed experimental protocols based on analogous, well-documented procedures, and includes quantitative data where available. This guide is intended to be a valuable resource for professionals in the fields of chemical synthesis, drug development, and materials science.

Introduction

1-(2-Hydroxyethyl)-2-methylimidazole is a substituted imidazole that finds applications as a precursor in the synthesis of various chemical entities, including active pharmaceutical ingredients and functionalized polymers. Its synthesis primarily involves the N-alkylation of 2-methylimidazole with a reagent that introduces the 2-hydroxyethyl group. The two most prevalent methods for this transformation are the reaction with ethylene oxide and the reaction with 2-chloroethanol.

Reaction Mechanisms and Synthetic Pathways

The formation of 1-(2-Hydroxyethyl)-2-methylimidazole from 2-methylimidazole proceeds via nucleophilic substitution, where the nitrogen atom of the imidazole ring acts as the nucleophile. The specific mechanism, however, is contingent on the chosen electrophile and the catalytic conditions employed.

Reaction with Ethylene Oxide (Epoxide Ring-Opening)

The reaction of 2-methylimidazole with ethylene oxide is a classic example of an epoxide ring-opening reaction. This process can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism:

Under acidic conditions, the oxygen atom of the ethylene oxide is protonated, which activates the epoxide ring towards nucleophilic attack. The lone pair of electrons on one of the nitrogen atoms of 2-methylimidazole then attacks one of the carbon atoms of the protonated epoxide, leading to the opening of the three-membered ring. A subsequent deprotonation step yields the final product, 1-(2-Hydroxyethyl)-2-methylimidazole. This method is particularly relevant in the synthesis of the nitro-substituted analogue, metronidazole, where formic acid is used as a catalyst.[1]

Base-Catalyzed Mechanism:

In the presence of a base, the 2-methylimidazole is deprotonated to form a more nucleophilic imidazolide anion. This anion then attacks one of the carbon atoms of the ethylene oxide ring, causing it to open and form an alkoxide intermediate. Protonation of the alkoxide during workup yields the desired 1-(2-Hydroxyethyl)-2-methylimidazole.

Reaction Pathway: 2-Methylimidazole with Ethylene Oxide

Caption: Acid- and base-catalyzed pathways for the reaction of 2-methylimidazole with ethylene oxide.

Reaction with 2-Chloroethanol (Nucleophilic Substitution)

The synthesis using 2-chloroethanol involves a direct nucleophilic substitution reaction (SN2 type). Similar to the reaction with ethylene oxide, this process can be facilitated by a base.

Base-Catalyzed Mechanism:

A base is used to deprotonate 2-methylimidazole, forming the imidazolide anion. This potent nucleophile then attacks the carbon atom bearing the chlorine atom in 2-chloroethanol, displacing the chloride ion and forming the target molecule. This is analogous to the synthesis of 1-methylimidazole from imidazole and methyl iodide, where a base like sodium hydroxide is employed.

Reaction Pathway: 2-Methylimidazole with 2-Chloroethanol

Caption: Base-catalyzed SN2 reaction of 2-methylimidazole with 2-chloroethanol.

Experimental Protocols

Detailed experimental procedures for the synthesis of 1-(2-Hydroxyethyl)-2-methylimidazole are not extensively reported in publicly available literature. However, reliable protocols can be adapted from the well-documented synthesis of its nitro-analogue, metronidazole, and other N-alkylation reactions of imidazoles.

Protocol 1: Acid-Catalyzed Reaction with Ethylene Oxide (Adapted from Metronidazole Synthesis)[1]

Materials:

-

2-Methylimidazole

-

Formic acid (98%)

-

Ethylene oxide

-

Deionized water

-

Sodium hydroxide solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 2-methylimidazole in formic acid.

-

Cool the solution in an ice bath and slowly add ethylene oxide through the dropping funnel while maintaining the temperature between 30-40°C.

-

After the addition is complete, allow the reaction mixture to stir at this temperature for 2-3 hours.

-

Remove the excess formic acid under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and neutralize the solution with a sodium hydroxide solution to precipitate the product.

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Protocol 2: Base-Catalyzed Reaction with 2-Chloroethanol

Materials:

-

2-Methylimidazole

-

2-Chloroethanol

-

Sodium hydroxide

-

Ethanol (or another suitable solvent like DMF)

-

Deionized water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-methylimidazole in ethanol.

-

Add powdered sodium hydroxide to the solution and stir until it dissolves, forming the sodium salt of 2-methylimidazole.

-

Add 2-chloroethanol to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride precipitate.

-

Remove the ethanol from the filtrate using a rotary evaporator.

-

Dissolve the residue in water and extract with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the product by vacuum distillation or recrystallization.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis and purification of 1-(2-Hydroxyethyl)-2-methylimidazole.

Quantitative Data

| Parameter | Reaction with Ethylene Oxide | Reaction with 2-Chloroethanol |

| Catalyst | Typically acid (e.g., formic acid) | Typically base (e.g., NaOH, KOH) |

| Solvent | Can be the acid catalyst itself or an inert solvent | Alcohols (e.g., ethanol), DMF, Toluene |

| Temperature | 30-50°C (for nitro-analogue)[1] | Reflux temperature of the solvent |

| Typical Yield | Generally high, but depends on control of exothermicity | Moderate to high, dependent on base and solvent |

| Key Side Reactions | Polymerization of ethylene oxide, formation of di-hydroxyethylated products | Elimination of HCl from 2-chloroethanol, over-alkylation |

Conclusion

The synthesis of 1-(2-Hydroxyethyl)-2-methylimidazole is a straightforward process that can be achieved through established organic chemistry reactions, primarily the N-alkylation of 2-methylimidazole. The choice between using ethylene oxide or 2-chloroethanol as the hydroxyethylating agent will depend on the available equipment, safety considerations (ethylene oxide is a flammable and toxic gas), and desired reaction conditions. The acid-catalyzed ring-opening of ethylene oxide and the base-catalyzed substitution of 2-chloroethanol represent the most plausible and effective routes to obtain this valuable chemical intermediate. Further optimization of reaction conditions for the non-nitro substituted compound would be a valuable area of investigation for process chemists and researchers in the field.

References

The Diverse Biological Activities of 2-Methylimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-methylimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and antifungal properties of 2-methylimidazole derivatives. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of 2-methylimidazole have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and interference with key cellular processes essential for cancer cell proliferation.[1]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-methylimidazole derivatives against several human cancer cell lines. This data provides a comparative overview of their cytotoxic potential.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Substituted imidazole derivative 5a (Kim-161) | T24 (Bladder Carcinoma) | 56.11 | [1] |

| Substituted imidazole derivative 5b (Kim-111) | T24 (Bladder Carcinoma) | 67.29 | [1] |

| 1-cytopentane-1H-benzo[d]imidazol-2(3H)one | HePG2 (Liver Cancer) | 4.79 | [2] |

| Benzimidazole-cinnamide derivative 21 | A549 (Lung Cancer) | 0.29 | [3] |

| Benzimidazole sulfonamide derivative 22 | A549 (Lung Cancer) | 0.15 | [3] |

| Benzimidazole sulfonamide derivative 22 | HeLa (Cervical Cancer) | 0.21 | [3] |

| Benzimidazole sulfonamide derivative 22 | HepG2 (Liver Cancer) | 0.33 | [3] |

| Benzimidazole sulfonamide derivative 22 | MCF-7 (Breast Cancer) | 0.17 | [3] |

| Purine derivative 46 | MDA-MB-231 (Breast Cancer) | 1.22 | [3] |

| Purine derivative 47 | A549 (Lung Cancer) | 2.29 | [3] |

| Purine derivative 48 | MDA-MB-231 (Breast Cancer) | 2.29 | [3] |

| Xanthine derivative 43 | MCF-7 (Breast Cancer) | 0.8 | [3] |

| N-methyl-nitroimidazole | MDA-MB-231 (Breast Cancer) | ~16.7 | [4] |

| N-ethyl-nitroimidazole | MDA-MB-231 (Breast Cancer) | ~18.8 | [4] |

| 2-[2-(5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole | PC3 (Prostate Cancer) | 213.6 (µg/mL) | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

2-methylimidazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)[6][7]

-

Microplate reader[6]

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the 2-methylimidazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug). Incubate for another 24, 48, or 72 hours.[7]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[7]

-

Incubation with MTT: Incubate the plates for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial and Antifungal Activity

2-Methylimidazole derivatives have also been extensively studied for their efficacy against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[8][9]

Quantitative Antimicrobial and Antifungal Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 2-methylimidazole derivatives against selected bacterial and fungal strains.

Table 2: Antibacterial Activity of 2-Methylimidazole Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Reference |

| HL1 | 625 | >5000 | [8] |

| HL2 | 625 | 2500 | [8] |

| Benzene sulfonated metronidazole (M1) | 250 | - | [10] |

| Phenylacetamide metronidazole (M3) | - | - | [10] |

| 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol | Potent (Zone of Inhibition) | Potent (Zone of Inhibition) | [11] |

Table 3: Antifungal Activity of 2-Methylimidazole Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |

| (2-methyl-1H-imidazol-1-yl)methanol (SAM3) | 200 | - | [12] |

| 1,1′-methanediylbis(1H-benzimidazole (AM5) | 312.5 | - | [12] |

| (1H-benzo[d]imidazol-1-yl)methanol (SAM5) | 312.5 | - | [12] |

| 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol | Potent (Zone of Inhibition) | Potent (Zone of Inhibition) | [11] |

| N-substituted maleimide with 2-methyl imidazole (5f) | Significant Activity | Significant Activity | [13][14] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[15][16]

Materials:

-

Petri plates

-

Muller-Hinton Agar (MHA)[15]

-

Bacterial or fungal strains

-

Sterile cork borer (6-8 mm diameter)[17]

-

2-methylimidazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland standard.

-

Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the entire surface of the MHA plates using a sterile cotton swab.[15][18]

-

Well Preparation: Aseptically punch wells of 6-8 mm in diameter into the agar plates using a sterile cork borer.[17]

-

Addition of Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the dissolved 2-methylimidazole derivatives at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.[18]

-

Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes to 1 hour) at room temperature to permit the diffusion of the compounds into the agar.[18]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 24-48 hours.[16]

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[16]

-

Data Interpretation: The diameter of the inhibition zone is indicative of the antimicrobial activity of the compound. A larger zone of inhibition corresponds to a higher activity.

Signaling Pathways

Inhibition of Lanosterol 14α-Demethylase

A key mechanism of action for the antifungal activity of many azole compounds, including imidazole derivatives, is the inhibition of the enzyme lanosterol 14α-demethylase. This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting lanosterol 14α-demethylase, these compounds disrupt ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.

Synthesis of 2-Methylimidazole Derivatives

The synthesis of 2-methylimidazole and its derivatives can be achieved through various methods. A common approach is the Debus-Radziszewski imidazole synthesis.

General Synthesis Protocol for 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol

This protocol describes the synthesis of a triaryl-substituted imidazole derivative.[11]

Materials:

-

Benzil

-

2-Hydroxynaphthaldehyde

-

Ammonium acetate

-

Molecular iodine (catalyst)

-

Solvent (e.g., solvent-free or a suitable organic solvent)

Procedure:

-

Reaction Setup: In a reaction vessel, combine benzil, 2-hydroxynaphthaldehyde, ammonium acetate (as the source of nitrogen), and a catalytic amount of molecular iodine.[11]

-

Reaction Conditions: The reaction is typically carried out under solvent-free conditions or in a suitable solvent with heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the reaction mixture is cooled, and the crude product is isolated.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the pure 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

Synthesis of 2-Methyl-5-nitroimidazole

This derivative is an important intermediate for the synthesis of other biologically active compounds.[19]

Materials:

-

2-Methylimidazole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

Procedure:

-

Dissolution: Dissolve 2-methylimidazole in concentrated nitric acid.[19]

-

Acid Addition: Slowly add concentrated sulfuric acid to the solution while controlling the temperature with an ice bath.[19]

-

Nitration: Heat the reaction mixture to facilitate the nitration reaction.

-

Precipitation: Pour the reaction mixture onto ice to precipitate the 2-methyl-5-nitroimidazole.[19]

-

Isolation and Purification: Filter the precipitate, wash it with water, and dry it to obtain the final product.[19]

This technical guide provides a foundational understanding of the biological activities of 2-methylimidazole derivatives. The presented data, protocols, and pathway visualizations are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, encouraging further exploration of this versatile chemical scaffold.

References

- 1. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpc.com [ijrpc.com]

- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent development of imidazole derivatives as potential anticancer agents [ouci.dntb.gov.ua]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nano-ntp.com [nano-ntp.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Synthesis, evaluation of antimicrobial activity, and DFT analysis of 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol | Indian Journal of Pharmacy & Drug Studies [mansapublishers.com]

- 12. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kthmcollege.ac.in [kthmcollege.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. chemistnotes.com [chemistnotes.com]

- 16. hereditybio.in [hereditybio.in]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. botanyjournals.com [botanyjournals.com]

- 19. Page loading... [wap.guidechem.com]

The Expanding Therapeutic Potential of Substituted Imidazole Ethanols: A Technical Guide for Medicinal Chemists

For Immediate Release

Substituted imidazole ethanols are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of their potential applications as antifungal, anticancer, and anti-inflammatory agents. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics. This document summarizes key quantitative data, provides detailed experimental protocols for their synthesis and evaluation, and visualizes the core signaling pathways involved in their mechanisms of action.

Core Applications and Mechanisms of Action

Substituted imidazole ethanols have demonstrated efficacy in several key therapeutic areas. Their mechanism of action is often tied to the inhibition of specific enzymes or interference with critical signaling cascades.

-

Antifungal Activity: A primary application of imidazole derivatives is in the treatment of fungal infections. Their efficacy largely stems from the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][2]

-

Anticancer Activity: In oncology, substituted imidazoles have shown promise by targeting various signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[3] Mechanisms include the inhibition of enzymes such as histone deacetylases (HDACs), carbonic anhydrases, and various kinases.[3] Some derivatives have also been shown to induce apoptosis, or programmed cell death, in cancer cells.[3]

-

Anti-inflammatory Effects: The anti-inflammatory properties of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[4] A significant mechanism is the inhibition of p38 mitogen-activated protein kinase (MAPK) and the subsequent downstream inhibition of nuclear factor-kappa B (NF-κB) phosphorylation, which are critical for the production of pro-inflammatory cytokines.[5][6]

Quantitative Data Summary

The following tables summarize the biological activities of various substituted imidazole derivatives from the literature, providing a comparative overview of their potency.

Table 1: Antifungal Activity of Substituted Imidazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | IC50 (µg/mL) | Reference |

| Imidazole-Chalcone 3c | Candida albicans | 1.56 | - | |

| Imidazole-Chalcone 3c | Candida krusei | 0.78 | - | |

| Imidazole-Chalcone 3c | Candida parapsilosis | 0.78 | - | |

| Imidazole-Chalcone 3c | Candida glabrata | 0.78 | - | |

| Tetrasubstituted Imidazole 5m | Candida albicans | - | 6 | [7] |

| Tetrasubstituted Imidazole 5e | Candida albicans | - | 25 | [7] |

| Fluconazole (Standard) | Candida albicans | - | 40 | [7] |

Table 2: Anticancer Activity of Substituted Imidazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazole Derivative 5 | MCF-7 (Breast) | < 5 | |

| Imidazole Derivative 5 | HepG2 (Liver) | < 5 | |

| Imidazole Derivative 5 | HCT-116 (Colon) | < 5 | |

| Imidazothiazole-benzimidazole 20 | A549 (Lung) | 1.09 | |

| Benzimidazole-cinnamide 21 | A549 (Lung) | 0.29 | |

| Benzimidazole sulfonamide 22 | A549 (Lung) | 0.15 | |

| Benzimidazole sulfonamide 22 | HeLa (Cervical) | 0.21 | |

| Benzimidazole sulfonamide 22 | HepG2 (Liver) | 0.33 | |

| Benzimidazole sulfonamide 22 | MCF-7 (Breast) | 0.17 |

Table 3: Anti-inflammatory Activity of Substituted Imidazole Derivatives

| Compound/Derivative | Target/Assay | IC50 | Reference |

| N-substituted amide derivative AA6 | p38 MAP Kinase | 403.57 ± 6.35 nM | [8] |

| Adezmapimod (SB203580) (Standard) | p38 MAP Kinase | 222.44 ± 5.98 nM | [8] |

| 1,5-Diphenyl pyrazole 2 | COX-2 | 0.45 µmol/L | [9] |

| 1,5-Diphenyl pyrazole 3 | COX-2 | 0.45 µmol/L | [9] |

| Celecoxib (Standard) | COX-2 | 0.88 µmol/L | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of substituted imidazole ethanols.

Synthesis of 2,4,5-Trisubstituted Imidazole Ethanols

This protocol describes a one-pot, three-component synthesis.[4][10]

Materials:

-

Aryl aldehyde

-

Benzil

-

Ammonium acetate

-

Ethanol

-

Catalyst (e.g., p-toluenesulfonic acid (PTSA), L-proline, or a Lewis acid like iodine)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Crushed ice

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

To a round-bottom flask, add the aryl aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2 mmol), and the catalyst (e.g., 10 mol% L-proline).

-

Add ethanol as the solvent.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Collect the solid product by filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure 2,4,5-trisubstituted imidazole derivative.

Biological Evaluation

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][11]

Materials:

-

Fungal strains (e.g., Candida albicans)

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

-

RPMI-1640 medium

-

Sterile saline

-

Test imidazole compounds

-

Standard antifungal drug (e.g., fluconazole)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the fungal strain on SDA or PDA. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[6]

-

Drug Dilution: Prepare a stock solution of the test imidazole compound in a suitable solvent. Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[11] This can be assessed visually or by measuring the optical density at a specific wavelength.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2][12][13]

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Test imidazole compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted imidazole ethanol derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13]

-

Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

This in vivo assay is a standard model for evaluating acute inflammation.[1][14][15][16][17]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

Test imidazole compounds

-

Standard anti-inflammatory drug (e.g., indomethacin or diclofenac)

-

Plethysmometer or calipers

-

Syringes and needles

Procedure:

-

Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and groups for different doses of the test compounds.

-

Drug Administration: Administer the test compounds and the standard drug to the respective groups, typically via oral or intraperitoneal injection, 30-60 minutes before inducing inflammation. The control group receives the vehicle.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.[14]

-

Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[1]

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways targeted by substituted imidazole ethanols and a typical experimental workflow.

References

- 1. inotiv.com [inotiv.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. isca.me [isca.me]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Exploring antibiofilm potential of some new imidazole analogs against C. albicans: synthesis, antifungal activity, molecular docking and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchhub.com [researchhub.com]

- 13. atcc.org [atcc.org]

- 14. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 16. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-(2-Methyl-1H-imidazol-1-yl)ethanol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction